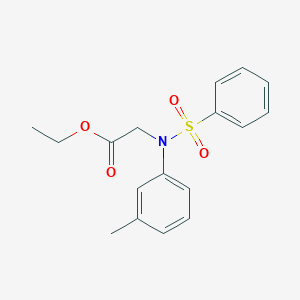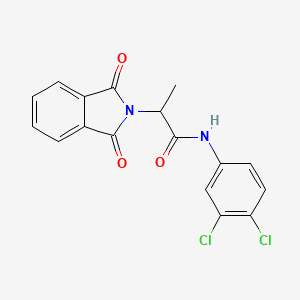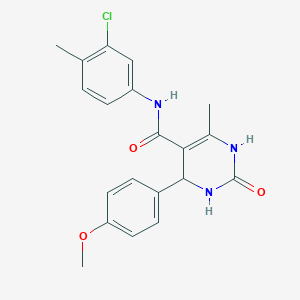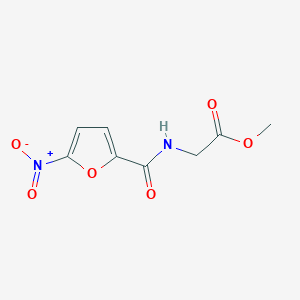
N~1~-allyl-N~2~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~-allyl-N~2~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)glycinamide, also known as L-655,708, is a selective antagonist of the GABA~A~ receptor. GABA~A~ receptors are known to play a crucial role in the regulation of neuronal excitability and neurotransmission. L-655,708 has been extensively studied for its potential application in the treatment of various neurological and psychiatric disorders.
Mecanismo De Acción
N~1~-allyl-N~2~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)glycinamide selectively binds to the α5 subunit of the GABA~A~ receptor, which is predominantly expressed in the hippocampus, a brain region that plays a crucial role in learning and memory processes. By blocking the activity of the α5 subunit, N~1~-allyl-N~2~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)glycinamide enhances the inhibitory effects of GABA on neuronal activity, leading to a reduction in neuronal excitability and neurotransmission.
Biochemical and Physiological Effects:
N~1~-allyl-N~2~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to produce a range of biochemical and physiological effects, including anxiolytic, anticonvulsant, and cognitive-enhancing effects. These effects are thought to be mediated by the selective blockade of the α5 subunit of the GABA~A~ receptor in the hippocampus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N~1~-allyl-N~2~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)glycinamide in lab experiments is its selectivity for the α5 subunit of the GABA~A~ receptor, which allows for the precise manipulation of hippocampal neuronal activity. However, one limitation is that N~1~-allyl-N~2~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)glycinamide has a relatively short half-life, which may limit its usefulness in certain experimental paradigms.
Direcciones Futuras
There are several future directions for the study of N~1~-allyl-N~2~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)glycinamide. One potential avenue of research is the investigation of its potential application in the treatment of cognitive disorders, such as Alzheimer's disease and schizophrenia. Another direction is the development of more selective and potent α5 subunit antagonists that may have improved pharmacokinetic properties and therapeutic efficacy. Finally, further studies are needed to elucidate the precise mechanisms underlying the anxiolytic and cognitive-enhancing effects of N~1~-allyl-N~2~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)glycinamide.
Métodos De Síntesis
The synthesis of N~1~-allyl-N~2~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)glycinamide involves several steps, including the reaction of N-allyl-N-(4-isopropylphenyl)glycinamide with methylsulfonyl chloride in the presence of a base, followed by purification using column chromatography. The final product is obtained as a white crystalline powder with a melting point of 174-176°C.
Aplicaciones Científicas De Investigación
N~1~-allyl-N~2~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)glycinamide has been extensively studied for its potential application in the treatment of various neurological and psychiatric disorders, including anxiety, depression, epilepsy, and schizophrenia. Several preclinical studies have demonstrated the efficacy of N~1~-allyl-N~2~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)glycinamide in reducing anxiety-like behavior and seizures in animal models.
Propiedades
IUPAC Name |
2-(N-methylsulfonyl-4-propan-2-ylanilino)-N-prop-2-enylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3S/c1-5-10-16-15(18)11-17(21(4,19)20)14-8-6-13(7-9-14)12(2)3/h5-9,12H,1,10-11H2,2-4H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWOAPNVOJNOGCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N(CC(=O)NCC=C)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6177703 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[({3-[(2,4-dichlorobenzoyl)amino]phenyl}amino)carbonothioyl]-1-naphthamide](/img/structure/B5186787.png)

![N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]-4-nitrobenzamide](/img/structure/B5186794.png)
![ethyl 5-hydroxy-1-[2-hydroxy-2-(4-nitrophenyl)ethyl]-2-methyl-1H-indole-3-carboxylate](/img/structure/B5186800.png)


![N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B5186835.png)
![1-(2,5-dimethoxyphenyl)-5-{[(3-methylphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5186843.png)
![ethyl 2-({[(4-methoxybenzoyl)amino]carbonothioyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5186845.png)

![1-{3-fluoro-4-[4-(2-fluoro-5-nitrobenzoyl)-1-piperazinyl]phenyl}-1-butanone](/img/structure/B5186871.png)
![N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-3-(4-methoxyphenyl)acrylamide](/img/structure/B5186875.png)

![3-benzyl-2-[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]-1,3-thiazolidin-4-one](/img/structure/B5186884.png)